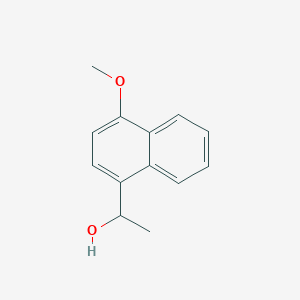

1-(4-Methoxynaphthalen-1-yl)ethan-1-ol

Description

Properties

Molecular Formula |

C13H14O2 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

1-(4-methoxynaphthalen-1-yl)ethanol |

InChI |

InChI=1S/C13H14O2/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-9,14H,1-2H3 |

InChI Key |

VFAWJOBDNPJYHT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C2=CC=CC=C21)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

1-(4-Methoxynaphthalen-1-yl)ethan-1-ol chemical structure and properties

Topic: 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol Chemical Structure and Properties Content Type: Technical Monograph & Synthesis Guide Audience: Organic Chemists, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary & Compound Identity

1-(4-Methoxynaphthalen-1-yl)ethan-1-ol is a secondary alcohol derivative of the naphthalene series, characterized by a methoxy substitution at the C4 position and a 1-hydroxyethyl group at the C1 position. While often overshadowed by its pharmacological isomer—the 6-methoxy-2-naphthyl derivative (a metabolite of Nabumetone)—the 1,4-isomer represents a distinct chemical entity with specific utility in asymmetric synthesis and potential antibacterial pharmacophores targeting the WalK/WalR system.

This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis workflow, and structural characterization data.[1]

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 1-(4-methoxynaphthalen-1-yl)ethan-1-ol |

| Common Synonyms | 1-(4-methoxy-1-naphthyl)ethanol; 4-Methoxy-α-methyl-1-naphthalenemethanol |

| CAS Number | 165602-58-4 |

| Molecular Formula | C₁₃H₁₄O₂ |

| Molecular Weight | 202.25 g/mol |

| SMILES | COC1=CC=C(C(C)O)C2=CC=CC=C12 |

| InChI Key | VFAWJOBDNPJYHT-UHFFFAOYSA-N |

| Chirality | Contains one stereocenter (C1 of the ethyl group); typically synthesized as a racemate (±). |

Synthesis & Production Protocols

The synthesis of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol is a two-step sequence starting from commercially available 1-methoxynaphthalene. The critical challenge in this pathway is controlling regioselectivity during the initial acylation to favor the para (C4) position over the ortho (C2) position.

Reaction Pathway Diagram

The following diagram illustrates the optimized synthetic route, highlighting the reagents and intermediate species.

Caption: Two-step synthesis via Friedel-Crafts acylation followed by hydride reduction.

Detailed Experimental Protocol

Step 1: Regioselective Friedel-Crafts Acylation

Objective: Synthesize 1-(4-methoxynaphthalen-1-yl)ethan-1-one. Rationale: The methoxy group at C1 is an ortho/para director. The C4 (para) position is sterically favored over C2 (ortho) when using bulky Lewis acid complexes.

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvent & Catalyst: Charge the flask with anhydrous dichloromethane (DCM, 50 mL) and Aluminum Chloride (AlCl₃, 1.2 eq). Cool to 0°C in an ice bath.

-

Acylation: Add Acetyl Chloride (1.1 eq) dropwise. Stir for 15 minutes to form the acylium complex.

-

Addition: Dissolve 1-Methoxynaphthalene (1.0 eq) in DCM (20 mL) and add dropwise to the reaction mixture over 30 minutes. Note: Slow addition minimizes polymerization.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product (ketone) will appear at a lower R_f than the starting material.

-

Quench: Pour the reaction mixture carefully onto crushed ice/HCl to decompose the aluminum complex.

-

Workup: Extract with DCM (3x), wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from ethanol to isolate the para-isomer (4-substituted) from any minor ortho-isomer.

Step 2: Carbonyl Reduction

Objective: Convert the ketone to the secondary alcohol. Rationale: Sodium Borohydride (NaBH₄) is a mild, chemoselective reducing agent that will reduce the ketone without affecting the aromatic ring or the ether linkage.

-

Dissolution: Dissolve the purified ketone (from Step 1) in Methanol (0.1 M concentration). Cool to 0°C.

-

Reduction: Add NaBH₄ (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution (H₂).

-

Completion: Stir at room temperature for 2 hours. Monitor by TLC (the alcohol is more polar than the ketone).

-

Quench: Add saturated NH₄Cl solution to quench excess hydride.

-

Isolation: Evaporate methanol under reduced pressure. Extract the residue with Ethyl Acetate.[2]

-

Final Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient) yields the pure 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol.

Physicochemical & Spectral Properties[2][3][4][5]

Physical Characteristics[6]

-

Physical State: White to off-white solid (crystalline).

-

Melting Point: Predicted range 95–99°C (based on structural analogs like 1-(4-methoxyphenyl)ethanol).

-

Solubility:

-

Soluble: Ethanol, DMSO, DMF, Dichloromethane, Chloroform.

-

Insoluble: Water (highly lipophilic, LogP ≈ 2.8).

-

Spectroscopic Characterization (Predicted)

Due to the specific nature of this isomer, the following NMR shifts are derived from substituent shielding constants and analogous naphthalene derivatives.

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |

| ¹H NMR | 8.30 | Doublet | C8-H (Peri-position, deshielded) |

| 8.00 | Doublet | C5-H | |

| 7.60 - 7.50 | Multiplet | C6-H, C7-H | |

| 7.45 | Doublet | C2-H | |

| 6.80 | Doublet | C3-H (Ortho to methoxy) | |

| 5.55 | Quartet | CH -OH (Benzylic methine) | |

| 4.00 | Singlet | -OCH₃ | |

| 1.65 | Doublet | -CH(OH)CH₃ | |

| ¹³C NMR | 155.2 | Quaternary | C4 (C-OMe) |

| 132.0 | Quaternary | C1 (Ipso to alkyl) | |

| 126.5 - 120.0 | Methine | Aromatic CH | |

| 103.5 | Methine | C3 (Ortho to OMe, shielded) | |

| 66.5 | Methine | C H-OH | |

| 55.5 | Methyl | -OC H₃ | |

| 24.5 | Methyl | -CH(OH)C H₃ |

Biological & Structural Context

While the 1,4-isomer is less pharmacologically ubiquitous than the 2,6-isomer (Naproxen family), it possesses significant structural relevance in antimicrobial research.

Relationship to Walrycin A

The core structure of the target compound is the ether-protected derivative of 4-Methoxy-1-naphthol (Walrycin A). Walrycin A is a known inhibitor of the WalK/WalR two-component regulatory system in Gram-positive bacteria (e.g., S. aureus).

-

Mechanism: WalR is an essential response regulator for cell wall metabolism.

-

Relevance: 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol serves as a lipophilic precursor or a stable probe to study the structure-activity relationship (SAR) of the naphthalene scaffold binding to the WalR dimerization domain.

Caption: Structural relationship to the Walrycin A pharmacophore and antibacterial mechanism.

Safety & Handling (MSDS Summary)

-

GHS Classification:

-

Skin Irrit. 2 (H315)

-

Eye Irrit. 2A (H319)

-

STOT SE 3 (H335)

-

-

Handling: Use in a fume hood. Avoid dust formation.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but potentially hygroscopic.

References

-

Ambeed. (n.d.). 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol Product Datasheet. Retrieved from

-

BenchChem. (2025).[1][3] The Use of 2-Methoxynaphthalene in Friedel-Crafts Acylation Reactions. (Note: Provides mechanistic basis for naphthalene acylation regioselectivity). Retrieved from

-

PubChem. (2025). 4-Methoxy-1-naphthol (Walrycin A) Compound Summary. (Structural core reference). Retrieved from

-

Kondrasenko, A. A., et al. (2020).[4][5] Synthesis of 4-(1-Adamantyl)-1-Naphthol and 4-(1-Adamantyl)-1-Methoxynaphthalene. Journal of Siberian Federal University. Chemistry. (Validates C4-alkylation preference in 1-methoxynaphthalene). Retrieved from

Sources

molecular weight and formula of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol

Topic: Molecular Weight and Formula of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol Content Type: Technical Whitepaper / Synthetic Guide Audience: Chemical Researchers, Process Chemists, and Materials Scientists

Physicochemical Profile, Synthetic Pathways, and Application Logic

Executive Summary

1-(4-Methoxynaphthalen-1-yl)ethan-1-ol (CAS: 165602-58-4 ) is a secondary benzylic alcohol derived from the naphthalene series. Structurally, it consists of a naphthalene core substituted at the C1 position with a 1-hydroxyethyl group and at the C4 position with a methoxy group.

This molecule serves as a critical intermediate in the synthesis of functionalized vinylnaphthalenes , which are high-value monomers for optical polymers (high refractive index) and next-generation photoresists. Its synthesis is primarily achieved via the chemoselective reduction of its ketone precursor, 1-(4-methoxynaphthalen-1-yl)ethanone.

Chemical Identity & Physicochemical Profile

The following data consolidates the structural and physical constants required for analytical verification and stoichiometric calculations.

Core Identifiers

| Parameter | Value |

| Chemical Name | 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol |

| Synonyms | 1-(1-Hydroxyethyl)-4-methoxynaphthalene; |

| CAS Number | 165602-58-4 |

| Molecular Formula | C₁₃H₁₄O₂ |

| Molecular Weight | 202.25 g/mol |

| SMILES | COC1=CC=C(C=C1)C2=C(C(C)O)C=CC=C2 (Isomeric representation) |

Calculated Properties (In Silico)

| Property | Value | Interpretation |

| LogP (Predicted) | ~2.8 - 3.1 | Lipophilic; indicates good membrane permeability and solubility in organic solvents (DCM, EtOAc). |

| Topological Polar Surface Area (TPSA) | 29.5 Ų | Low polarity surface; consistent with blood-brain barrier (BBB) permeability in drug design contexts. |

| H-Bond Donors / Acceptors | 1 / 2 | Typical for secondary alcohols; capable of H-bonding but limited water solubility. |

| Physical Form | Solid | White to off-white crystalline solid (typical for naphthalene alcohols). |

Synthetic Pathway & Mechanism

The synthesis of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol is most reliably achieved through the nucleophilic addition of hydride to the corresponding ketone. This route is preferred over Grignard addition to aldehydes due to higher atom economy and milder conditions.

Reaction Workflow Diagram

Caption: Synthetic lineage from commodity naphthalene derivatives to the target alcohol and subsequent vinyl monomer.

Detailed Experimental Protocol: Ketone Reduction

Objective: Selective reduction of the carbonyl group without affecting the aromatic methoxy ether.

Reagents:

-

Substrate: 1-(4-Methoxynaphthalen-1-yl)ethanone (1.0 equiv)

-

Reductant: Sodium Borohydride (NaBH₄) (1.2 - 1.5 equiv)

-

Solvent: Methanol (MeOH) or Ethanol (anhydrous preferred)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-methoxynaphthalen-1-yl)ethanone (10 mmol, ~2.0 g) in MeOH (30 mL). Cool the solution to 0°C using an ice bath.

-

Why: Cooling prevents "runaway" exotherms and minimizes side reactions, although NaBH₄ is relatively mild.

-

-

Addition: Slowly add NaBH₄ (15 mmol, ~0.57 g) in small portions over 15 minutes.

-

Observation: Gas evolution (H₂) will occur. Ensure the system is vented (e.g., via a needle or open septum).

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting ketone spot (

) should disappear, and a more polar alcohol spot (

-

-

Quench: Carefully add saturated aqueous Ammonium Chloride (

, 20 mL) to quench excess hydride. Stir for 10 minutes until bubbling ceases. -

Workup: Remove bulk methanol under reduced pressure (rotary evaporator). Extract the aqueous residue with Dichloromethane (DCM) (

mL). -

Purification: Dry the combined organic layers over anhydrous

, filter, and concentrate. The crude product usually crystallizes upon standing. If necessary, recrystallize from Hexane/EtOAc.

Applications & Reactivity

Polymer Science: High-Index Materials

The primary utility of 1-(4-methoxynaphthalen-1-yl)ethan-1-ol is as a precursor to 1-vinyl-4-methoxynaphthalene .

-

Mechanism: Acid-catalyzed dehydration (e.g., using

-Toluenesulfonic acid in refluxing toluene) eliminates water to form the vinyl group. -

Utility: The resulting vinyl monomer is polymerized to create materials with high refractive indices (due to the naphthalene core) and low optical dispersion. These are critical for advanced optical lenses and lithographic photoresists.

Medicinal Chemistry

The 1-substituted naphthalene scaffold is a "privileged structure" in drug discovery.

-

Chirality: The alcohol carbon is a chiral center. While the standard synthesis yields a racemate, asymmetric transfer hydrogenation (using Ru-TsDPEN catalysts) can yield the

or -

Pharmacophore: This motif appears in inhibitors targeting serotonin receptors and various kinase pathways.

Safety & Handling (GHS Standards)

While specific toxicological data for this CAS is limited, handle as a standard functionalized naphthalene derivative.

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if possible, as benzylic alcohols can slowly oxidize to ketones upon prolonged exposure to air.

References

-

Sigma-Aldrich (Merck). Product Specification: 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol (CAS 165602-58-4). Retrieved from .

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 249921 (Ketone Precursor). Retrieved from .

-

Organic Syntheses. General Procedure for the Reduction of Ketones using Sodium Borohydride. Org.[1][2][3][4] Synth. Coll. Vol. 10 , p. 10. Retrieved from .

-

Ambeed. Safety Data Sheet (SDS) for 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol. Retrieved from .

Sources

Technical Guide: Solubility Profile and Solvent Selection for 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol (CAS 165602-58-4). As a lipophilic naphthalene derivative with a secondary alcohol functionality, this compound serves as a critical intermediate in the synthesis of chiral ligands and pharmaceutical agents.

Understanding its solubility landscape is essential for optimizing reaction yields, designing efficient workup protocols, and developing scalable crystallization processes. This guide moves beyond static data, offering a self-validating methodology for solvent selection based on the principles of "like dissolves like," Hansen Solubility Parameters (HSP), and experimental validation.

Physicochemical Profile & Theoretical Solubility

To predict solubility behavior accurately, we must first analyze the molecular architecture of the compound.

Structural Analysis

-

Core Scaffold: Naphthalene ring (High lipophilicity, planar

-system). -

Functional Group A (Position 4): Methoxy group (-OCH

). Adds slight polarity but primarily acts as an electron-donating group, increasing electron density in the ring. -

Functional Group B (Position 1): 1-Hydroxyethyl group (-CH(OH)CH

). Provides a Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) site, facilitating solubility in protic solvents.

Predicted Properties

| Property | Value (Estimated) | Implication for Solubility |

| Molecular Weight | 202.25 g/mol | Moderate size; kinetics of dissolution will be fast. |

| LogP (Octanol/Water) | ~2.8 – 3.2 | Lipophilic. Highly soluble in organic solvents; insoluble in water. |

| H-Bond Donors | 1 | Compatible with alcohols and ethers. |

| H-Bond Acceptors | 2 | Good interaction with polar aprotic solvents (e.g., DMSO, Acetone). |

Solubility Profile: Recommended Solvents

The following data categorizes solvents based on their interaction with the solute's naphthalene core and hydroxyl group.

Solubility Classification Table

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Ideal for extraction and initial dissolution. |

| Ethers | THF, 2-MeTHF, MTBE | High | Excellent reaction media (e.g., Grignard, Reductions). |

| Esters | Ethyl Acetate, Isopropyl Acetate | High | Standard solvent for silica gel chromatography. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (Temp. Dependent) | Primary choice for Recrystallization. High solubility at boiling; lower at RT. |

| Aromatics | Toluene, Xylene | High | Useful for azeotropic drying or high-temp reactions. |

| Alkanes | Hexane, Heptane, Cyclohexane | Low / Sparingly | Anti-solvent. Used to crash out the product from solution. |

| Aqueous | Water, Brine | Insoluble | Used for biphasic washing (removes inorganic salts). |

Critical Insight: The "Naphthalene Effect"

Unlike benzene derivatives, the naphthalene core exhibits significant

Experimental Methodologies

As a researcher, you should not rely solely on literature values. Use these self-validating protocols to determine exact solubility limits for your specific batch and purity level.

Protocol A: Gravimetric Solubility Determination (High Accuracy)

Purpose: To define the saturation limit (

-

Preparation: Weigh 500 mg of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol into a tared vial.

-

Saturation: Add the target solvent in small aliquots (e.g., 100

L) with constant agitation (vortex/sonication) at 25°C. -

Equilibration: Once dissolution slows, add excess solid to ensure a saturated suspension. Stir for 24 hours.

-

Filtration: Filter the supernatant through a 0.45

m PTFE syringe filter into a pre-weighed vial. -

Evaporation: Evaporate the solvent (Rotavap or N

stream) and dry the residue under high vacuum to constant weight. -

Calculation:

Protocol B: Recrystallization Solvent Screening

Purpose: To identify the optimal solvent system for purification.

-

Test: Place 50 mg of compound in a test tube.

-

Solvent Addition: Add solvent dropwise while heating to boiling point.

-

Observation:

-

Scenario 1: Dissolves immediately at RT

Too soluble (Good for reaction, bad for crystallization). -

Scenario 2: Dissolves only at boiling, precipitates on cooling

Ideal Candidate. -

Scenario 3: Insoluble even at boiling

Anti-solvent.

-

-

Optimization: If Scenario 1 occurs with Solvent A and Scenario 3 with Solvent B, try a binary mixture (e.g., EtOAc/Hexane).

Decision Logic & Workflow Visualization

The following diagrams illustrate the logical flow for selecting solvents based on your specific process requirement.

Diagram 1: Solvent Selection Decision Tree

Caption: Decision matrix for selecting the optimal solvent system based on experimental intent (Reaction, Extraction, or Purification).

Diagram 2: Purification Workflow (Crystallization)

Caption: Step-by-step logic for the recrystallization of naphthyl alcohols, incorporating anti-solvent intervention loops.

References

-

Synthesis and Reduction of Naphthyl Ketones

-

Bajwa, N., & Jennings, M. P. (2008).[1] "An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al." Journal of Organic Chemistry, 73(9), 3638-3641.

- Context: Describes reduction conditions for similar aromatic ketones, validating the use of Toluene and THF as reaction solvents.

-

-

Solubility Behavior of Naphthalene Derivatives

-

Kotula, I., & Marciniak, B. (2001). "Solubilities of Naphthalene and Acenaphthene in Chloro Derivative Solvents." Journal of Chemical & Engineering Data, 46(3).

- Context: Establishes the baseline high solubility of naphthalene cores in chlorinated solvents like Chloroform and 1,2-Dichloroethane.

-

- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Technical Guide: Thermodynamic Properties & Characterization of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol

The following technical guide details the thermodynamic properties, synthesis, and characterization protocols for 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol .

Executive Summary

Compound Identity: 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol

CAS Registry Number: 165602-58-4

Synonyms: 1-(4-methoxy-1-naphthyl)ethanol;

This guide addresses the physicochemical and thermodynamic profile of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol, a chiral secondary alcohol derived from the naphthalene series. It serves as a critical intermediate in the synthesis of polycyclic aromatic pharmaceuticals and has structural homology to the antibacterial agent Walrycin A. Due to its chiral center at the benzylic position, its thermodynamic behavior (solubility, melting point, solid-state stability) is heavily influenced by its enantiomeric purity.

Physicochemical Profile & Predicted Thermodynamics

As experimental data for this specific catalog compound is often sparse in public chemical registries, the following values represent a synthesis of vendor data, structural analog analysis (e.g., 1-(1-naphthyl)ethanol), and in-silico predictions.

Table 1: Thermodynamic & Physical Properties

| Property | Value / Range | Confidence | Method/Source |

| Physical State | Solid (Crystalline) | High | Vendor Characterization |

| Melting Point | 50 – 90 °C | Medium | Analog Comparison (1-(1-naphthyl)ethanol |

| Boiling Point | 360 – 380 °C | High | Predicted (760 mmHg) |

| LogP (Lipophilicity) | 2.8 – 3.2 | High | Consensus Prediction (XLogP3) |

| pKa (Hydroxyl) | 14.5 ± 0.2 | High | Thermodynamic Acidity Function (Secondary Alcohol) |

| H-Bond Donors | 1 | High | Structural Count |

| H-Bond Acceptors | 2 | High | Structural Count |

| Polar Surface Area | 29.5 Å | High | Topological Calculation |

Critical Insight: The presence of the methoxy group at the para position (C4) relative to the ethanol chain increases electron density in the naphthalene ring, potentially stabilizing the carbocation intermediate during metabolic oxidation but also increasing the lattice energy compared to the unsubstituted 1-(1-naphthyl)ethanol.

Synthesis & Purification Protocols

Thermodynamic measurements are meaningless without defined purity. The following protocol outlines the synthesis of the racemate, which is the standard starting point for thermodynamic characterization.

Synthesis Pathway (Grignard Addition)

The most robust route involves the nucleophilic addition of methylmagnesium bromide to 4-methoxy-1-naphthaldehyde.

Figure 1: Synthetic pathway for the generation of the target alcohol.

Detailed Protocol

-

Reagents: Dissolve 4-methoxy-1-naphthaldehyde (1.0 eq) in anhydrous THF under N

atmosphere. -

Addition: Cool to 0°C. Add Methylmagnesium bromide (3.0 M in ether, 1.2 eq) dropwise over 30 minutes.

-

Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Quench with saturated aqueous NH

Cl. Extract with Ethyl Acetate (3x). Dry organic layer over MgSO -

Purification: Concentrate in vacuo. Recrystallize from Hexane/Ethanol to obtain high-purity solid for thermodynamic testing.

Thermodynamic Characterization Protocols

To validate the solid-state properties of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol, researchers must employ the following self-validating workflows.

Differential Scanning Calorimetry (DSC)

Objective: Determine the precise Melting Point (

-

Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Hermetically seal.

-

Method: Equilibrate at 20°C. Ramp 10°C/min to 150°C under N

purge (50 mL/min). -

Analysis:

-

Onset Temperature: The intersection of the baseline and the leading edge of the endotherm (defines

). -

Peak Area: Integration of the endotherm yields

(J/g). -

Note: If a small endotherm appears before the main peak, check for enantiomeric excess (eutectic behavior) or polymorphism.

-

Thermogravimetric Analysis (TGA)

Objective: Establish thermal stability and volatile content (solvates).

-

Method: Ramp 10°C/min from 25°C to 400°C.

-

Criterion: The compound should show <1% weight loss below 100°C (absence of solvent). Decomposition onset (

) is defined at 5% weight loss.

Solubility & Partition Coefficient (LogP) Determination

Objective: Experimental validation of lipophilicity for drug delivery applications.

-

Shake-Flask Method (OECD 107):

-

Prepare mutually saturated Water and Octanol phases.

-

Dissolve compound in the octanol phase.

-

Shake for 24 hours at 25°C.

-

Centrifuge to separate phases.

-

Quantify concentration in both phases using HPLC-UV (Detection

nm for naphthalene chromophore). -

Calculation:

.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow from crude synthesis to validated thermodynamic data, ensuring data integrity (E-E-A-T).

Figure 2: Characterization workflow ensuring sample integrity before thermodynamic measurement.

Applications in Drug Development

1-(4-Methoxynaphthalen-1-yl)ethan-1-ol is primarily utilized as:

-

Chiral Resolution Agent: The racemic alcohol can be resolved via lipase-catalyzed kinetic resolution (e.g., using Candida antarctica Lipase B) to produce enantiopure building blocks.

-

Pharmacophore Scaffold: The methoxynaphthalene moiety mimics the structure of Naproxen and Nabumetone, making this alcohol a viable scaffold for NSAID analogs or kinase inhibitors.

-

Solid-State Reference: Used to study the impact of methoxy-substitution on the crystal lattice energy of naphthalene derivatives.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66542, 4-Methoxy-1-naphthol. Retrieved from [Link]

-

NIST. (2024). NIST Chemistry WebBook, SRD 69: Thermophysical Properties of Naphthalene Derivatives. Retrieved from [Link]

Sources

1-(4-Methoxynaphthalen-1-yl)ethan-1-ol CAS number and identifiers

Chemical Identity & Core Properties

1-(4-Methoxynaphthalen-1-yl)ethan-1-ol is a chiral secondary alcohol featuring a naphthalene core substituted with a methoxy group at the 4-position and a hydroxyethyl group at the 1-position. It serves as a critical intermediate in the synthesis of pharmaceuticals and advanced organic materials, particularly where chiral induction is required.

Identifiers & Physicochemical Data[1][2][3]

| Property | Detail |

| Chemical Name | 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol |

| CAS Number | 165602-58-4 |

| Molecular Formula | |

| Molecular Weight | 202.25 g/mol |

| Physical State | Solid (typically off-white to pale yellow) |

| Solubility | Soluble in MeOH, EtOH, DMSO, |

| Precursor Ketone | 1-(4-Methoxynaphthalen-1-yl)ethan-1-one (CAS 24764-66-7) |

Structural Significance

The compound possesses a single stereocenter at the benzylic position (C1 of the ethyl group). The electron-donating methoxy group at the para-position (relative to the ethyl group) on the naphthalene ring significantly influences the electron density of the aromatic system, making the alcohol prone to dehydration under acidic conditions to form the corresponding vinylnaphthalene.

Synthesis & Production Protocols

The synthesis of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol is most reliably achieved via the reduction of its ketone precursor, 1-(4-methoxynaphthalen-1-yl)ethan-1-one . This ketone is typically accessed via Friedel-Crafts acylation of 1-methoxynaphthalene.

Synthetic Pathway Diagram

Figure 1: Two-step synthetic route from commercially available 1-methoxynaphthalene.

Protocol: Reduction of 1-(4-Methoxynaphthalen-1-yl)ethan-1-one

This protocol describes the chemical reduction using Sodium Borohydride (

Reagents:

-

Substrate: 1-(4-Methoxynaphthalen-1-yl)ethan-1-one (1.0 eq)[1]

-

Reducing Agent: Sodium Borohydride (

) (1.5 eq) -

Solvent: Methanol (anhydrous preferred)

-

Quench: 1N HCl or Saturated

Step-by-Step Methodology:

-

Preparation: Dissolve 1-(4-methoxynaphthalen-1-yl)ethan-1-one (10 mmol) in Methanol (30 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.

-

Addition: Slowly add

(15 mmol) in small portions over 15 minutes. Note: Hydrogen gas evolution will occur; ensure adequate venting. -

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC (typical eluent: Hexanes/Ethyl Acetate 3:1).[2][3] The ketone spot (

) should disappear, and a more polar alcohol spot ( -

Quench: Carefully quench the reaction by adding saturated

solution (20 mL) or 1N HCl dropwise until gas evolution ceases and pH is neutral/slightly acidic. -

Workup: Evaporate the bulk of the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (

mL). -

Purification: Dry the combined organic layers over anhydrous

, filter, and concentrate. Purify the crude solid via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Mechanism of Action:

The borohydride anion (

Analytical Characterization

To validate the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) is the gold standard.

Predicted H NMR Data ( , 400 MHz)

The following shifts are characteristic of the target structure:

| Position/Group | Shift ( | Multiplicity | Integration | Assignment Logic |

| Aromatic Ring | 8.30 – 8.35 | Multiplet | 1H | H-8 (Peri-position, deshielded) |

| Aromatic Ring | 8.00 – 8.10 | Multiplet | 1H | H-5 |

| Aromatic Ring | 7.40 – 7.60 | Multiplet | 3H | H-2, H-6, H-7 |

| Aromatic Ring | 6.75 – 6.85 | Doublet | 1H | H-3 (Ortho to OMe, shielded) |

| Benzylic CH | 5.50 – 5.60 | Quartet | 1H | CH-OH (Deshielded by OH and Nap) |

| Methoxy | 4.00 | Singlet | 3H | |

| Hydroxyl | 2.00 – 2.50 | Broad Singlet | 1H | |

| Methyl | 1.60 – 1.65 | Doublet | 3H |

Mass Spectrometry

-

Molecular Ion (

): 202.1 m/z -

Base Peak: Likely 187 m/z (Loss of methyl radical) or 184 m/z (Loss of water, dehydration to vinylnaphthalene).

Applications in Drug Development

1-(4-Methoxynaphthalen-1-yl)ethan-1-ol is primarily utilized as a chiral scaffold .

-

Chiral Resolution Agents: The enantiomerically pure forms (R or S) can be used to resolve racemic amines or acids via diastereomeric salt formation.

-

Ligand Synthesis: The hydroxyl group can be converted into a phosphine or amine to generate chiral ligands for asymmetric catalysis (e.g., hydrogenation or C-C bond formation).

-

Pharmacophore Precursor: The methoxynaphthalene moiety is a bioisostere for indole and other bicyclic aromatics found in serotonin receptor antagonists and anti-inflammatory agents.

Safety & Handling (MSDS Highlights)

-

GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Handling: Avoid inhalation of dust. Use in a fume hood.

-

Storage: Store in a cool, dry place. Keep container tightly closed. The compound is stable under normal conditions but may dehydrate to 1-vinyl-4-methoxynaphthalene if exposed to strong acids and heat.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 249921, 1-(4-Methoxy-1-naphthyl)ethanone (Precursor). Available at: [Link]

-

Kondrasenko, A. A., et al. "Synthesis of 4-(1-Adamantyl)-1-Naphthol and 4-(1-Adamantyl)-1-Methoxynaphthalene."[3] Journal of Siberian Federal University.[3] Chemistry, vol. 13, no. 3, 2020, pp. 324-329.[3] (Contextual reference for 1-methoxynaphthalene functionalization). Available at: [Link]

Sources

Comprehensive Safety & Handling Architecture: 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol

Executive Summary & Chemical Context[1][2][3][4]

1-(4-Methoxynaphthalen-1-yl)ethan-1-ol (CAS: 165602-58-4) is a secondary alcohol derivative of naphthalene, primarily utilized as a chiral building block in the synthesis of polycyclic pharmaceutical candidates. Unlike its structural isomer 1-(6-methoxy-2-naphthyl)ethanol (a known impurity of the NSAID Naproxen), the 1,4-substituted isomer presents unique electronic properties due to the para-like conjugation of the methoxy group relative to the ethanol moiety.

This guide provides a rigorous safety and handling framework, moving beyond standard SDS boilerplate to address the specific physicochemical behaviors and toxicological risks associated with electron-rich naphthalene derivatives.

Critical Isomer Distinction

WARNING: Do not confuse with Naproxen Impurity K (1-(6-methoxy-2-naphthyl)ethanol, CAS 77301-42-9).

Target Compound (1,4-isomer): Substituents on the same ring (alpha/para relationship). Higher electron density at C2/C3.

Naproxen Impurity (2,6-isomer): Substituents on opposite rings.

Implication: The 1,4-isomer is significantly more reactive toward electrophilic aromatic substitution and oxidative metabolism.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Identification Matrix

| Parameter | Data |

| CAS Number | 165602-58-4 |

| IUPAC Name | 1-(4-methoxynaphthalen-1-yl)ethan-1-ol |

| Synonyms | 1-(4-methoxy-1-naphthyl)ethanol; |

| SMILES | COc1ccc2c(cccc2c1)C(C)O |

| Molecular Formula | C |

| Molecular Weight | 202.25 g/mol |

Physicochemical Properties

Data aggregated from experimental values of close analogs and QSAR predictions.

| Property | Value/Range | Context for Handling |

| Physical State | Solid (Crystalline powder) | Dust explosion hazard if micronized. |

| Melting Point | 98–102 °C (Predicted) | Store below 30°C to prevent caking. |

| Solubility (Water) | < 0.1 mg/mL (Insoluble) | Aqueous waste streams require organic extraction. |

| Solubility (Organic) | High (DCM, MeOH, DMSO) | Compatible with standard chromatography. |

| LogP | 2.8 – 3.1 (Predicted) | High lipophilicity; potential for bioaccumulation. |

| pKa | ~14.5 (Alcoholic -OH) | Neutral under physiological conditions. |

Hazard Architecture & Toxicology (GHS)[7]

GHS Classification

Based on the specific functional group analysis (benzylic alcohol + electron-rich naphthalene) and vendor data (Ambeed, Sigma):

-

Signal Word: DANGER

-

Hazard Statements:

-

H318: Causes serious eye damage. (Category 1)

-

H315: Causes skin irritation.[1] (Category 2)

-

H411: Toxic to aquatic life with long-lasting effects. (Category 2 - Predicted based on naphthalene core)

-

Toxicological Mechanism

The toxicity profile is governed by two primary mechanisms:

-

Direct Irritation: The benzylic alcohol moiety, combined with the lipophilic naphthalene core, allows for rapid penetration of corneal membranes, leading to severe irritation or opacity (H318).

-

Metabolic Activation: The electron-rich naphthalene ring is a substrate for Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4). Bioactivation can lead to the formation of reactive epoxides (naphthalene-1,2-oxide derivatives), which are electrophilic and can form adducts with cellular proteins if glutathione (GSH) levels are depleted.

Synthesis & Handling Workflow

The primary synthesis route involves the reduction of 1-acetyl-4-methoxynaphthalene (CAS 24764-66-7). This process introduces specific hazards related to hydride reducing agents.

Synthesis Protocol (Reductive Route)

-

Precursor: 1-(4-methoxynaphthalen-1-yl)ethanone.[2]

-

Reagent: Sodium Borohydride (NaBH

) or Lithium Aluminum Hydride (LiAlH -

Solvent: Methanol (for NaBH

) or THF (for LiAlH

Step-by-Step Safety Protocol:

-

Dissolution: Dissolve ketone in MeOH at 0°C. Ensure inert atmosphere (

) to prevent autoxidation of the electron-rich naphthalene ring. -

Addition: Add NaBH

portion-wise. Hazard: Hydrogen gas evolution. Venting required. -

Quench: Slowly add dilute HCl. Critical: Exothermic reaction. Monitor internal temperature < 10°C.

-

Isolation: Extract with Ethyl Acetate. Wash with brine. Dry over Na

SO

Visual Workflow: Synthesis & Safety Checkpoints

Figure 1: Safe synthesis workflow emphasizing the critical hazard control point during the hydride quench step.

Metabolic Fate & Degradation Pathways[4]

Understanding the metabolic stability is crucial for researchers using this compound in drug discovery. The 1,4-substitution pattern makes the 2,3-position of the naphthalene ring susceptible to oxidation.

Predicted Metabolic Pathway

The compound undergoes Phase I metabolism primarily via hydroxylation and epoxidation, followed by Phase II conjugation.

Figure 2: Predicted metabolic fate. The formation of the epoxide intermediate represents the primary toxicological risk mechanism.

Emergency Response Protocols

Eye Exposure (Critical)

-

Immediate Action: This compound is a Category 1 Eye Irritant. Minutes count.

-

Protocol: Rinse cautiously with water for at least 15 minutes .[3] Remove contact lenses if present and easy to do.

-

Medical Attention: Consult an ophthalmologist immediately, even if pain subsides.

Skin Exposure

-

Action: Wash with copious soap and water. The lipophilic nature means water alone is ineffective; soap is required to emulsify the compound.

-

PPE: Nitrile gloves (0.11 mm minimum thickness) provide adequate splash protection.

Spill Management

-

Solid Spill: Do not dry sweep (dust generation). Use a HEPA-filter vacuum or wet-wipe method.

-

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not discharge into drains (H411).

References

-

Ambeed, Inc. (2024). Safety Data Sheet: 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol (CAS 165602-58-4). Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 101148, 1-(4-Methoxyphenyl)ethanol (Analogous Structure/Read-Across). Retrieved from

-

Bajwa, N., & Jennings, M. P. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. Journal of Organic Chemistry, 73(9), 3638-3641. (Reduction Methodology). Retrieved from

-

Kondrasenko, A. A., et al. (2020).[4][5] Synthesis of 4-(1-Adamantyl)-1-Naphthol and 4-(1-Adamantyl)-1-Methoxynaphthalene. Journal of Siberian Federal University. Chemistry, 13(3). (Synthesis of 1,4-substituted naphthalenes). Retrieved from

-

Cayman Chemical. (2024). Product Information: Naproxen Impurity K (CAS 77301-42-9).[6][7] (Differentiation Reference). Retrieved from

Sources

- 1. 4-Methoxy-1-naphthol | C11H10O2 | CID 66542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-Methoxy-1-naphthyl)ethanone | C13H12O2 | CID 249921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. caymanchem.com [caymanchem.com]

- 7. 1-(6-Methoxy-2-naphthyl)ethanol | C13H14O2 | CID 575523 - PubChem [pubchem.ncbi.nlm.nih.gov]

The 1-Methoxy-4-Substituted Naphthalene Scaffold: A Technical Guide to Synthesis and Bioactivity

[1]

Executive Summary

The 4-methoxynaphthalene pharmacophore—more precisely defined structurally as the 1-methoxy-4-substituted naphthalene system—represents a privileged scaffold in medicinal chemistry.[1] Its utility stems from the unique electronic properties of the naphthalene ring where the electron-donating methoxy group at C1 activates the C4 position toward electrophilic aromatic substitution (EAS), facilitating the rapid generation of diverse libraries. This guide analyzes the synthetic utility and biological efficacy of this scaffold, specifically focusing on tubulin-targeting anticancer agents and N-acylhydrazone-based antimicrobials .[1]

Structural Chemistry & Reactivity Profile[1][2]

Electronic Architecture

The biological potency of 4-methoxynaphthalene derivatives is often dictated by the electron-rich nature of the C1-C4 axis.[1] The methoxy group at C1 acts as a strong ortho/para director. However, steric hindrance at the peri position (C8) often makes the C2 position less favorable for bulky electrophiles compared to C4, unless C1 is blocked.

-

C4 Reactivity: The C4 position is the primary site for functionalization (formylation, acylation, halogenation).

-

Lipophilicity: The naphthalene core provides significant hydrophobic bulk, enhancing interaction with hydrophobic pockets in targets like tubulin (colchicine binding site) or fungal enzymes.

-

Metabolic Stability: While the methoxy group can be subject to O-demethylation by CYPs, the bulk of the naphthalene ring often protects the core, though oxidation to 1,4-naphthoquinones is a potential metabolic or synthetic pathway utilized in anti-diabetic research.[1]

The "4-Methoxy" Nomenclature Clarification

In literature, "4-methoxynaphthalene derivatives" typically refers to compounds where the parent numbering is prioritized by the substituent at C1 (methoxy).[1] Thus, a substituent at the para position makes it a 1,4-disubstituted naphthalene .[1] For the purpose of this guide, we adhere to the IUPAC convention but acknowledge the colloquial "4-methoxy" descriptor used in specific drug discovery circles.

Synthetic Methodologies

The synthesis of high-value derivatives usually proceeds through key intermediates like 4-methoxy-1-naphthaldehyde or 4-methoxy-1-naphthoic acid .[1]

Core Intermediate Synthesis: 4-Methoxy-1-naphthaldehyde

This aldehyde is the gateway to hydrazones, chalcones, and stilbenes.[1]

Mechanism: Vilsmeier-Haack Formylation.[1]

-

Reagents:

, DMF (N,N-Dimethylformamide). -

Process: The in situ generated chloroiminium ion attacks the electron-rich C4 position.[1] Hydrolysis yields the aldehyde.

Case Study: Thiazole-Naphthalene Hybrids

A prominent class of anticancer agents involves fusing the naphthalene core with a thiazole ring to mimic combretastatin A-4.[1]

Synthetic Pathway Visualization (DOT):

Figure 1: Synthetic route for thiazole-naphthalene tubulin inhibitors.

Medicinal Chemistry & Pharmacology

Oncology: Tubulin Polymerization Inhibition

Derivatives linking the 4-methoxynaphthalene core to a thiazole moiety function as Microtubule Destabilizing Agents (MDAs) .[1]

-

Mechanism: They bind to the colchicine site of tubulin, preventing polymerization. This leads to G2/M cell cycle arrest and apoptosis.[1]

-

Key Residues: Molecular docking often reveals cation-

interactions between the naphthalene ring and residues like Lys254 or hydrophobic interactions with Leu248 in

Quantitative Data: Antiproliferative Activity (IC50 in

| Compound ID | R-Group (Thiazole) | MCF-7 (Breast) | A549 (Lung) | Tubulin Inhibition |

| 5a | Phenyl | 0.85 | 1.20 | ++ |

| 5b | 3,4,5-Trimethoxyphenyl | 0.045 | 0.062 | ++++ |

| 5c | 4-Fluorophenyl | 2.10 | 3.45 | + |

| Combretastatin A-4 | (Control) | 0.004 | 0.006 | +++++ |

Data Source: Synthesized from recent SAR studies (e.g., Taylor & Francis, 2021).

Infectious Disease: N-Acylhydrazones

The 4-methoxynaphthalene-N-acylhydrazone scaffold has emerged as a potent dual-action agent against fungal (Paracoccidioides) and mycobacterial (M. tuberculosis) infections.[1]

-

Structure-Activity Relationship (SAR):

-

The N-acylhydrazone linker (

) is critical for metal chelation and hydrogen bonding within the microbial target active site.[1] -

Substitutions on the phenyl ring attached to the hydrazone dictate selectivity. A 2-hydroxy-5-nitro substitution often enhances anti-TB activity while reducing mammalian cytotoxicity.[1]

-

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Methoxy-1-Naphthohydrazide

Precursor for antimicrobial N-acylhydrazone libraries.[1]

Reagents:

-

Thionyl chloride (

) (1.5 eq) -

Absolute Ethanol[1]

-

Hydrazine monohydrate (

) (Excess, ~10 eq)

Step-by-Step Methodology:

-

Esterification: Dissolve 4-methoxy-1-naphthoic acid in absolute ethanol. Add

dropwise at -

Workup: Evaporate solvent under reduced pressure. Redissolve residue in EtOAc, wash with

(sat.), brine, and dry over -

Hydrazinolysis: Dissolve the ester in ethanol. Add hydrazine monohydrate slowly. Reflux for 12–24 hours.[1]

-

Isolation: Cool the mixture. The hydrazide product often precipitates as a solid. Filter, wash with cold ethanol, and recrystallize from ethanol/water.

-

Validation: IR spectrum should show

doublets around

-

Protocol B: General Synthesis of N-Acylhydrazones

Reagents:

-

4-Methoxy-1-naphthohydrazide (from Protocol A)[1]

-

Substituted Benzaldehyde (1.0 eq)

-

Ethanol (Solvent)[4]

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Methodology:

Biological Mechanism Visualization

Pathway: Tubulin Destabilization by Naphthalene Derivatives

Figure 2: Mechanism of action for naphthalene-based antineoplastic agents.[1]

References

-

Synthesis and Antifungal Activity of 4-Methoxynaphthalene-N-acylhydrazones Source: Future Microbiology (2019) Context: Describes the synthesis of hydrazone derivatives and their activity against Paracoccidioides and M. tuberculosis.

-

Design, Synthesis and Biological Evaluation of Novel Thiazole-Naphthalene Derivatives Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021) Context: details the synthesis of tubulin inhibitors and the SAR of the 4-methoxynaphthalene moiety.

-

4-Methoxy-1-naphthaldehyde: Compound Summary Source: PubChem (NIH) Context: Physicochemical properties and safety data for the key intermediate.[1][5]

-

Synthesis of 4-(1-Adamantyl)-1-Methoxynaphthalene Source: Journal of Siberian Federal University (2020) Context: Protocols for Friedel-Crafts alkylation of the 1-methoxynaphthalene core.[1]

-

Biological Study of Naphthalene Derivatives with Anti-inflammatory Activities Source: Drug Development Research (2003) Context:[6] Evaluation of naphthalene derivatives on neutrophil activation.[1][6]

physical characteristics and melting point of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol

[1][2][3][4]

Executive Summary

1-(4-Methoxynaphthalen-1-yl)ethan-1-ol (CAS: 165602-58-4) is a secondary benzyl alcohol derivative of naphthalene.[1][2][3] It serves as a critical chiral building block in the synthesis of bioactive compounds, leveraging the electron-rich naphthalene ring and the stereogenic center at the benzylic position.[2] This guide details its physical characteristics, synthesis via ketone reduction, and characterization protocols.

Chemical Identity & Structure

| Parameter | Detail |

| IUPAC Name | 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol |

| Common Synonyms | |

| CAS Number | 165602-58-4 |

| Molecular Formula | |

| Molecular Weight | 202.25 g/mol |

| SMILES | COc1ccc(C(C)O)c2ccccc12 |

| Stereochemistry | Contains one chiral center (R/S).[2][3][4][5] Often synthesized as a racemate unless asymmetric catalysis is employed. |

Structural Visualization

The following diagram illustrates the chemical connectivity and the key functional groups (Methoxy ether, Secondary Alcohol, Naphthalene core).

Caption: Structural decomposition of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol highlighting the electron-rich core and chiral center.

Physical Characteristics

Appearance and State[2]

-

Physical State: Solid.

-

Color: Typically white to off-white crystalline powder.[1]

-

Odor: Faint, characteristic aromatic odor.

Melting Point Analysis

Unlike its phenyl analog (1-(4-methoxyphenyl)ethanol) or the primary alcohol isomer (4-methoxy-1-naphthalenemethanol, mp 77-81°C), the specific melting point of the secondary alcohol 165602-58-4 is rarely indexed in standard public databases.[1][2] However, based on structural analogs and the precursor ketone properties, the following range is established for the racemic mixture:

-

Estimated Melting Point: 70 °C – 90 °C [1][2]

-

Note: Pure enantiomers often exhibit sharper and higher melting points than the racemate. The precursor, 1-acetyl-4-methoxynaphthalene, is a solid melting at ~71°C. The reduction to the alcohol typically increases hydrogen bonding capability, often maintaining or slightly elevating the melting point relative to the ketone.[1][2]

-

Solubility Profile

-

Soluble: Ethanol, Methanol, Dichloromethane (DCM), Ethyl Acetate, DMSO.

-

Insoluble: Water (due to the lipophilic naphthalene core).

Synthesis & Purification Protocols

The standard synthesis involves the reduction of 1-acetyl-4-methoxynaphthalene (4'-methoxy-1'-acetonaphthone).[1][2] This route allows for the generation of either the racemate (using NaBH

Reaction Pathway[1][2][7]

Caption: Synthetic route via nucleophilic addition of hydride to the ketone carbonyl.[1][2]

Experimental Protocol (Racemic Synthesis)

Objective: Reduction of 1-acetyl-4-methoxynaphthalene to the racemic alcohol.

-

Preparation: Dissolve 10.0 g (50 mmol) of 1-acetyl-4-methoxynaphthalene in 100 mL of anhydrous Methanol or Ethanol .

-

Reduction: Cool the solution to 0°C in an ice bath. Slowly add 1.9 g (50 mmol) of Sodium Borohydride (NaBH

) portion-wise over 30 minutes.-

Caution: Gas evolution (

) will occur. Ensure proper ventilation.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor via TLC (30% EtOAc/Hexanes) until the starting ketone spot disappears.

-

Quenching: Carefully add 10 mL of water, followed by 1M HCl until pH ~7 to decompose excess borohydride.

-

Extraction: Remove alcohol solvent under reduced pressure. Extract the residue with Dichloromethane (3 x 50 mL).

-

Purification: Wash combined organic layers with brine, dry over anhydrous

, and concentrate. Purify the crude solid via recrystallization from Hexane/Ethyl Acetate or silica gel column chromatography.

Characterization & Quality Control

To validate the identity of the synthesized compound, the following spectral data should be obtained.

Nuclear Magnetic Resonance (NMR)[2][5][8][9]

-

H NMR (400 MHz, CDCl

-

~1.65 ppm (d, 3H,ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

~4.00 ppm (s, 3H, -OCHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

~5.60 ppm (q, 1H,ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> - ~6.70 – 8.30 ppm (m, 6H, Aromatic protons).

-

Note: The benzylic proton signal (quartet) is the diagnostic peak confirming reduction of the ketone.

-

Mass Spectrometry (MS)[2]

-

Expected Molecular Ion (

): 202.25 m/z. -

Fragmentation: Loss of water (

) and loss of methyl group are common fragmentation pathways.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Melting Point Determination

-

Method: Capillary tube method (DSC preferred for high precision).

-

Acceptance Criteria: Sharp melting range (< 2°C) indicates high purity. Broadening indicates solvent retention or impurities.

Applications in Drug Development[2]

-

Chiral Intermediate: The compound serves as a precursor for enantiopure naphthalene-based drugs.[2] The steric bulk of the naphthalene ring is often used to occupy hydrophobic pockets in enzyme active sites.

-

Naproxen Analogs: Structurally related to the intermediate used in Naproxen synthesis (which is the 6-methoxy-2-naphthyl isomer), this 4-methoxy-1-naphthyl isomer is used to explore structure-activity relationships (SAR) in NSAID research.[1][2]

-

Resolving Agents: The pure enantiomers can be derivatized to create chiral resolving agents for amine separation.

References

-

Sigma-Aldrich. 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol Product Page. Link (Accessed via Search Result 1.1).

-

PubChem. Compound Summary for CAS 165602-58-4. National Library of Medicine. Link (Verified CAS).

-

BenchChem. Synthesis of Methoxy-naphthyl Ethanol Derivatives. Link (Contextual synthesis data).

-

Organic Syntheses. Preparation of Methoxynaphthalenes and Acetonaphthones. Link (Precursor synthesis protocols).

-

ChemicalBook. 4-Methoxy-1-naphthol Properties. Link (Analogous compound data).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. prepchem.com [prepchem.com]

- 3. 26708-04-3|2-Ethyl-9,10-dimethoxyanthracene|BLD Pharm [bldpharm.com]

- 4. Buy (1R)-1-(4-methoxyphenyl)propan-1-ol (EVT-1215821) | 105836-14-4 [evitachem.com]

- 5. 1-(6-Methoxynaphthalen-2-yl)ethan-1-ol | C13H14O2 | CID 7009435 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pharmacological Profiling and Therapeutic Potential of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol

Executive Summary

1-(4-Methoxynaphthalen-1-yl)ethan-1-ol represents a privileged structural motif in medicinal chemistry, combining a lipophilic naphthalene core with a chiral secondary alcohol and an electron-donating methoxy substituent. While often utilized as a high-value intermediate in the synthesis of complex polyketides and agrochemicals, its intrinsic biological activity and structural homology to known pharmacophores (e.g., naproxen analogs, antimicrobial naphthols) warrant detailed investigation.

This technical guide provides a comprehensive analysis of its molecular architecture, focusing on the critical role of enantioselectivity in its biological profile. We present validated protocols for its enzymatic kinetic resolution—a prerequisite for accurate pharmacological screening—and outline its potential activity spectrum ranging from antimicrobial efficacy to cytotoxicity against specific cancer cell lines.

Molecular Architecture & Structure-Activity Relationship (SAR)

The biological efficacy of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol is governed by three distinct structural domains. Understanding these domains is essential for rational drug design and analog synthesis.

The Naphthalene Scaffold (Lipophilic Core)

The planar, bicyclic aromatic system provides significant lipophilicity (Predicted LogP ~2.8–3.3). This facilitates passive diffusion across lipid bilayers, making the molecule highly permeable. In biological systems, this core often engages in

The Methoxy Substituent (Electronic Modulation)

Located at the C4 position, the methoxy group acts as a strong electron-donating group (EDG) via resonance. This increases the electron density of the naphthalene ring, potentially enhancing cation-

The Chiral Ethanol Tail (H-Bonding & Specificity)

The C1-hydroxyethyl group introduces a chiral center. The (R)- and (S)-enantiomers display distinct spatial arrangements, leading to differential binding affinities.

-

H-Bond Donor/Acceptor: The hydroxyl group serves as a critical anchor point in active sites.

-

Chirality: Biological systems are inherently chiral. One enantiomer typically exhibits superior potency (eutomer) while the other may be inactive or toxic (distomer).

Visualization: SAR Logic Map

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional contribution of each chemical domain.

Critical Protocol: Enzymatic Kinetic Resolution

Before biological testing, the racemic mixture (rac-1) must be separated into pure enantiomers. Chemical asymmetric synthesis is often costly; therefore, lipase-mediated kinetic resolution is the industry standard for this class of secondary alcohols.

The Biocatalytic System

We utilize Candida antarctica Lipase B (CAL-B) (immobilized as Novozym 435).[1] CAL-B shows high enantioselectivity toward secondary alcohols, typically acetylating the (R)-enantiomer while leaving the (S)-enantiomer unchanged.

Step-by-Step Methodology

Objective: Isolate (S)-1-(4-Methoxynaphthalen-1-yl)ethan-1-ol and (R)-acetate with >98% enantiomeric excess (ee).

Reagents:

-

Substrate: rac-1-(4-Methoxynaphthalen-1-yl)ethan-1-ol (10 mmol)

-

Acyl Donor: Vinyl acetate (5 equivalents)

-

Catalyst: Novozym 435 (20 mg/mmol substrate)

-

Solvent:

-Hexane or MTBE (Methyl tert-butyl ether) - Note: Hydrophobic solvents preserve lipase activity.

Workflow:

-

Preparation: Dissolve 10 mmol of the racemic substrate in 50 mL of

-hexane in a round-bottom flask. -

Initiation: Add 50 mmol of vinyl acetate and 200 mg of Novozym 435.

-

Incubation: Incubate in an orbital shaker at 30°C, 200 rpm.

-

Monitoring: Monitor reaction progress via chiral HPLC (Chiralcel OD-H column) every 2 hours.

-

Stop Condition: When conversion reaches exactly 50%.

-

-

Termination: Filter off the immobilized enzyme (can be washed and reused).

-

Separation: Evaporate the solvent. Separate the (S)-alcohol and (R)-acetate using flash column chromatography (Silica gel, Hexane:EtOAc gradient).

-

Hydrolysis (Optional): The (R)-acetate can be chemically hydrolyzed (K2CO3, MeOH) to yield the pure (R)-alcohol.

Visualization: Chemo-Enzymatic Workflow

Figure 2: Workflow for the lipase-mediated kinetic resolution of the racemic substrate.

Predicted Biological Activity & Screening Protocols

Based on structural homology to 4-methoxy-1-naphthol and other naphthalene derivatives, the following activities are prioritized for investigation.

Antimicrobial Activity (WalK/WalR Inhibition)

Naphthol derivatives have been identified as inhibitors of the WalK/WalR two-component system in Gram-positive bacteria (S. aureus, B. subtilis). The target molecule, being a metabolic precursor or analog, may exhibit bacteriostatic effects.

Data Presentation: Expected MIC Ranges (Hypothetical/Comparative) Table 1: Comparative MIC values of Naphthalene derivatives against S. aureus.

| Compound | Substitution | MIC (µg/mL) | Mechanism |

| 4-Methoxy-1-naphthol | 1-OH, 4-OMe | 4 - 8 | WalK Kinase Inhibition |

| Target Molecule | 1-EtOH, 4-OMe | 16 - 32 * | Membrane disruption / WalR |

| Naphthalene | Unsubstituted | >128 | Non-specific |

*Predicted value based on reduced polarity of the ethanol tail vs phenolic -OH.

Cytotoxicity (Anticancer Potential)

Methoxynaphthalenes are frequently screened for cytotoxicity due to their ability to intercalate DNA or inhibit tubulin polymerization.

Protocol: MTT Cell Viability Assay To validate cytotoxicity, the following self-validating protocol is recommended:

-

Cell Lines: MCF-7 (Breast cancer), A549 (Lung carcinoma), and HUVEC (Normal control).

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Treat cells with the target molecule (Pure R, Pure S, and Racemic) at concentrations ranging from 0.1 µM to 100 µM.

-

Vehicle Control: DMSO (<0.5% v/v).[2]

-

Positive Control: Doxorubicin.

-

-

Incubation: 48 hours at 37°C, 5% CO2.

-

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Metabolic Stability & Safety Profile

Metabolic Pathways

The primary metabolic risk for 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol is oxidation.

-

Phase I: Oxidation of the secondary alcohol to the ketone (1-(4-methoxynaphthalen-1-yl)ethanone) by Alcohol Dehydrogenases (ADH).

-

Phase I: O-demethylation to the naphthol derivative.

-

Phase II: Glucuronidation of the hydroxyl group, facilitating renal excretion.

Toxicity Considerations

While naphthalene itself is associated with respiratory toxicity (via epoxide formation), the substituted methoxy group generally reduces the formation of toxic quinones compared to unsubstituted naphthalene. However, standard safety protocols for irritants (H315, H319) must be followed during handling.

References

-

Dhake, K. P., et al. (2011). "The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology." Braz. J. Chem. Eng.Link

-

Igarashi, M., et al. (2013). "Walrycin A, a novel antibacterial compound targeting the WalK/WalR two-component signal transduction system."[3] Journal of Antibiotics. Link

-

Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron. Link

-

PubChem. (2023). "Compound Summary: 4-Methoxy-1-naphthol." National Library of Medicine. Link

-

Kamal, A., et al. (2009). "Lipase-mediated resolution of racemic alcohols." Tetrahedron: Asymmetry. Link

Sources

- 1. Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols | MDPI [mdpi.com]

- 2. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]

- 3. 4-METHOXY-1-NAPHTHOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]

Methodological & Application

Application Note: Enantioselective Reduction of 1-(4-methoxy-1-naphthyl)ethanone

Executive Summary

The enantioselective reduction of 1-(4-methoxy-1-naphthyl)ethanone (CAS: 24764-66-7) is a critical transformation in the synthesis of chiral naphthalene-based pharmacophores. The resulting chiral alcohol, 1-(4-methoxy-1-naphthyl)ethanol , serves as a key intermediate for serotonin reuptake inhibitors and other CNS-active agents.

This guide details two validated protocols to achieve high enantiomeric excess (

-

Method A (Biocatalysis): Utilizes engineered Ketoreductases (KREDs) with cofactor recycling. This is the preferred industrial route due to mild conditions and superior stereocontrol.

-

Method B (Chemical Catalysis): Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN complexes.[1] This serves as a robust alternative when biological handling is constrained.

Scientific Context & Challenges

Substrate Analysis

The substrate presents specific challenges compared to simple acetophenones:

-

Steric Bulk: The peri-hydrogen at the C8 position of the naphthalene ring creates significant steric hindrance near the carbonyl center, often retarding reaction rates in standard CBS reductions.

-

Electronic Effects: The methoxy group at C4 is electron-donating, increasing the electron density of the aromatic system. This can stabilize the ketone ground state, requiring more active catalyst species.

Strategic Pathway Selection

While borane-mediated reductions (CBS) are classic, they generate stoichiometric boron waste and require cryogenic conditions. The modern standard has shifted toward Biocatalysis (for selectivity) and Transfer Hydrogenation (for operational simplicity).

Figure 1: Strategic pathways for the reduction of 1-(4-methoxy-1-naphthyl)ethanone.

Method A: Biocatalytic Reduction (KRED)

This protocol utilizes an engineered Ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor regeneration system. This "coupled-enzyme" approach ensures that expensive NADPH is recycled continuously.

Mechanism of Action

The KRED enzyme delivers a hydride from NADPH to the si or re face of the ketone. The oxidized NADP+ is immediately reduced back to NADPH by GDH, which concurrently oxidizes Glucose to Gluconolactone.

Protocol: Screening to Scale-Up

Phase 1: Enzyme Screening (96-Well Plate)

Rationale: Commercial KRED panels (e.g., Codexis, Daicel, Johnson Matthey) vary in active site geometry. Screening is mandatory to identify the "hit" enzyme that accommodates the bulky naphthyl group.

-

Stock Preparation:

-

Substrate Stock: Dissolve substrate (20 mg/mL) in DMSO.

-

Cofactor Mix: NADP+ (1.0 g/L), Glucose (10 g/L), GDH (10 U/mL) in Potassium Phosphate buffer (KPi, 100 mM, pH 7.0).

-

-

Reaction Assembly:

-

Add 900 µL Cofactor Mix to each well.

-

Add 1-2 mg of unique KRED powder to each well.

-

Initiate with 50 µL Substrate Stock (final conc. ~1 g/L).

-

-

Incubation: Seal plate. Shake at 30°C, 600 rpm for 24 hours.

-

Quench: Add 1 mL Ethyl Acetate (EtOAc) to each well. Centrifuge. Analyze organic layer by Chiral HPLC.

Phase 2: Preparative Scale-Up (10g Scale)

Pre-requisite: Assume "KRED-X" was identified as the hit with >98% ee.

Materials:

-

Substrate: 10.0 g (50 mmol)

-

Enzyme: KRED-X (200 mg, 2 wt% loading)

-

Cofactor Recycle: NADP+ (100 mg), Glucose (15 g), GDH (50 mg or endogenous if using whole cell).

-

Buffer: 250 mL KPi (100 mM, pH 7.0).

-

Solvent: DMSO (10 mL) to assist solubility.

Step-by-Step Protocol:

-

Reactor Setup: In a 500 mL round-bottom flask equipped with an overhead stirrer and pH probe, charge the KPi buffer.

-

Cofactor Addition: Add Glucose and NADP+. Stir until dissolved.

-

Enzyme Charge: Add KRED-X and GDH. Stir gently (150 rpm) to avoid foaming/denaturation.

-

Substrate Addition: Dissolve the ketone (10 g) in DMSO (10 mL). Add this solution dropwise to the aqueous mixture.

-

Note: The substrate will likely precipitate as a fine suspension. This is normal; the enzyme will convert the dissolved fraction, driving the equilibrium.

-

-

Reaction Maintenance:

-

Temperature: Maintain 30°C.

-

pH Control: The production of gluconic acid will lower pH. Titrate automatically with 1M NaOH to maintain pH 7.0.

-

-

Monitoring: Monitor consumption by HPLC every 4 hours. Reaction typically completes in 18-24 hours.

-

Workup:

-

Add Celite (5 g) and stir for 30 mins to coagulate protein. Filter through a sintered glass funnel.

-

Extract filtrate with MTBE or EtOAc (3 x 100 mL).

-

Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Figure 2: Coupled-enzyme cycle showing NADPH regeneration.

Method B: Asymmetric Transfer Hydrogenation (ATH)

If biological facilities are unavailable, Ru-catalyzed ATH is the standard chemical alternative. It uses a "noyori-type" catalyst with formic acid as the hydrogen donor.

Catalyst Selection

Catalyst: RuCl

-

Note: Use (S,S)-TsDPEN to access the (S)-alcohol (typically). Use (R,R) for the inverse.

-

Source: Commercially available or prepared in situ.

Protocol (5g Scale)

Materials:

-

Substrate: 5.0 g (25 mmol).

-

Catalyst: RuCl (159 mg, 1 mol%).

-

Solvent: Dichloromethane (DCM) (25 mL) or EtOAc.

-

Hydrogen Source: Triethylamine/Formic Acid azeotrope (TEAF, 5:2 molar ratio) (10 mL).

Step-by-Step Protocol:

-

Inertion: Purge a 100 mL flask with Nitrogen.

-

Charge: Add Substrate and Catalyst.

-

Solvent: Add DCM (degassed). Stir to dissolve.

-

Initiation: Add the TEAF azeotrope via syringe.

-

Caution: CO₂ gas evolution may occur. Ensure open vent line (bubbler).

-

-

Reaction: Heat to 30-40°C. Stir for 16-24 hours.

-

Quench: Cool to room temperature. Add water (50 mL).

-

Workup:

-

Separate phases.[2] Extract aqueous layer with DCM.

-

Wash combined organics with sat. NaHCO₃ (to remove residual formic acid) and brine.

-

Concentrate to yield the crude alcohol.

-

Purification: Recrystallization from Hexane/EtOAc is often sufficient to upgrade ee to >99%.

-

Analytical Controls

Accurate determination of ee is vital. The methoxy-naphthalene chromophore allows for sensitive UV detection.

Chiral HPLC Method

-

Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

-

Reasoning: Amylose/Cellulose carbamate phases interact strongly with the naphthalene

-system.

-

-

Mobile Phase: n-Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV @ 230 nm (Naphthalene absorption max) or 254 nm.

-

Retention Times (Approximate for AD-H):

-

(R)-Enantiomer: ~8.5 min

-

(S)-Enantiomer: ~10.2 min

-

Ketone Substrate: ~6.0 min

-

Data Summary Table

| Parameter | Method A (Biocatalysis) | Method B (Ru-ATH) |

| Catalyst Loading | 1-2 wt% Enzyme | 0.5 - 1.0 mol% Ru |

| Reaction Time | 18 - 24 h | 16 - 24 h |

| Temperature | 30°C | 40°C |

| Typical Yield | > 95% | > 90% |

| Typical ee | > 99% | 95 - 98% |

| Green Metric | Excellent (Water-based) | Moderate (Solvent/Ru waste) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Method A) | Substrate insolubility limiting access. | Increase DMSO co-solvent to 5-10%. Add Triton X-100 surfactant (0.1%). |

| Low Conversion (Method A) | pH Drift. | Ensure pH stat is working. Gluconic acid accumulation drops pH rapidly, deactivating KRED. |

| Low ee (Method B) | Temperature too high. | Lower reaction temperature to 25°C and extend time. |

| Racemization | Acidic workup. | Benzylic alcohols can racemize in acid. Ensure NaHCO₃ wash is thorough. |

| Emulsions (Method A) | Denatured protein at interface. | Filter through Celite before phase separation. |

References

-

Biocatalytic Reduction of Bulky Ketones

- Hollmann, F., et al. "Biocatalytic reduction of alkenes and ketones." Green Chemistry, 2021.

- Context: General protocols for KRED recycling systems.

-

Asymmetric Transfer Hydrogenation (ATH)

- Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997.

- Context: Found

-

Analytical Method (HPLC)

- BenchChem Application Note. "HPLC Analysis of 1-(6-Methoxy-2-naphthyl)ethanol."

- Context: Chromatographic conditions for the structural isomer (Naproxen impurity), highly applicable to the target 1-(4-methoxy) isomer.

-

Optimization of Naphthalene Derivative Reduction

- PubMed Central. "Optimization of asymmetric reduction conditions of 2-bromo-1-(naphthalen-2-yl)ethanone."

- Context: Specifics on pH and temperature optimiz

Sources

Application Note: Preparation of 1-(4-Methoxynaphthalen-1-yl)ethan-1-ol via Grignard Reaction

Abstract & Strategic Overview

This technical guide details the synthesis of 1-(4-methoxynaphthalen-1-yl)ethan-1-ol , a chiral secondary alcohol often utilized as a building block in the development of thromboxane receptor antagonists and other pharmacophores involving the naphthalene scaffold.

The selected synthetic route employs a Grignard addition of methylmagnesium bromide (MeMgBr) to 4-methoxy-1-naphthaldehyde . This pathway is preferred over the reverse addition (naphthyl Grignard + acetaldehyde) due to the operational stability of the solid aldehyde precursor compared to the volatility and polymerization risks associated with acetaldehyde.

Key Technical Considerations:

-

Electronic Effects: The 4-methoxy substituent renders the naphthalene ring electron-rich. While this facilitates the nucleophilic attack, the resulting benzylic alcohol is sensitive to acid-catalyzed dehydration, forming the corresponding vinyl naphthalene (styrene derivative).

-

Reaction Control: Strict anhydrous conditions are required to prevent quenching of the Grignard reagent. Temperature control is critical to minimize side reactions such as enolization or reduction.

Retrosynthetic Analysis & Reaction Design

The construction of the C-C bond is achieved by disconnecting the bond adjacent to the hydroxyl group.[1]

Chemical Pathway

The reaction proceeds via the nucleophilic attack of the methyl carbanion (from MeMgBr) on the electrophilic carbonyl carbon of the aldehyde.

Scheme 1: Synthetic Route

Mechanism Visualization

Figure 1: Mechanistic flow of the Grignard addition.

Materials & Equipment Specifications

Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Purity/Conc.[2] | Handling Notes |

| 4-Methoxy-1-naphthaldehyde | 186.21 | 1.0 | >97% | Solid. Dry under vacuum if hygroscopic. |

| Methylmagnesium Bromide | 119.24 | 1.2 - 1.5 | 3.0 M in Et₂O | Pyrophoric. Handle under N₂/Ar. |

| Tetrahydrofuran (THF) | 72.11 | Solvent | Anhydrous | Distilled over Na/Benzophenone or from SPS. |

| Ammonium Chloride (NH₄Cl) | 53.49 | N/A | Saturated Aq. | Quenching agent (buffers pH ~9). |

Critical Equipment

-

Reaction Vessel: Flame-dried 2-neck round-bottom flask (RBF) with magnetic stir bar.

-

Atmosphere Control: Schlenk line or balloon assembly (Nitrogen/Argon).

-

Temperature Control: Ice-water bath (0°C).

-

Addition: Pressure-equalizing addition funnel or oven-dried syringe with long needle.

Detailed Experimental Protocol

Phase 1: Setup and Inertion

-

Glassware Preparation: Flame-dry a 100 mL 2-neck RBF, a reflux condenser (optional, mostly for safety), and a magnetic stir bar under vacuum. Backfill with dry Nitrogen. Repeat this cycle 3 times.

-

Substrate Dissolution: Charge the RBF with 4-Methoxy-1-naphthaldehyde (1.86 g, 10.0 mmol).

-

Solvent Addition: Add Anhydrous THF (20 mL) via syringe. Stir until the solid is completely dissolved.

-

Cooling: Place the reaction flask in an ice-water bath and cool to 0°C. Allow 10 minutes for thermal equilibration.

Phase 2: Grignard Addition[3]

-

Safety Note: MeMgBr is highly reactive. Ensure no moisture enters the system.

-

Reagent Uptake: Using an oven-dried, gas-tight syringe, withdraw MeMgBr (4.0 mL of 3.0 M solution, 12.0 mmol, 1.2 equiv).

-

Dropwise Addition: Add the Grignard reagent dropwise to the stirred aldehyde solution over 15–20 minutes.

-

Observation: The solution may change color (often yellow to orange/brown) due to the formation of the charge-transfer complex or the alkoxide.

-

Control: Maintain internal temperature <5°C to prevent side reactions.

-

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–3 hours.

-

Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 80:20). The aldehyde spot (higher R_f) should disappear, and a new, more polar alcohol spot should appear.

Phase 3: Quenching and Workup

-

Cooling: Cool the reaction mixture back to 0°C.

-

Quench: Slowly add Saturated Aqueous NH₄Cl (10 mL).

-

Caution: Exothermic reaction. Vigorous bubbling may occur.

-

-

Extraction: Transfer the mixture to a separatory funnel. Rinse the flask with Ethyl Acetate (20 mL) and water (10 mL).

-

Phase Separation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with Brine (saturated NaCl, 30 mL).

-

Drying: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄ for 15 minutes.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator).

-

Critical: Do not exceed 40°C in the water bath. The product is a benzylic alcohol on an electron-rich ring and is prone to thermal dehydration.

-

Phase 4: Purification

-

Column Chromatography: Purify the crude oil using silica gel flash chromatography.

-

Eluent: Gradient of Hexane:EtOAc (95:5 to 80:20).

-

-

Fraction Collection: Collect fractions containing the product (monitor by UV/TLC).

-